molecular formula C15H22N2O2 B6611784 tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate CAS No. 180146-52-5

tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate

Cat. No.: B6611784
CAS No.: 180146-52-5
M. Wt: 262.35 g/mol
InChI Key: JAELPCLFLCIGOE-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been synthesized as a key intermediate in anti-cancer drug development, utilizing the Weinreb ketone synthesis method. This process demonstrates the compound's role in the synthesis of potentially therapeutic agents (Song Hao, 2011).
  • Another study focuses on the compound as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure provides insights into the relative substitution of the cyclopentane ring, critical for understanding the synthesis of nucleotide analogues (M. Ober, M. Marsch, K. Harms, T. Carell, 2004).
  • A versatile approach to synthesizing six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate has been described. This work illustrates the compound's utility in generating key intermediates for the synthesis of factor Xa inhibitors, showcasing its potential in developing novel anticoagulants (Xin Wang, Ming-Liang Ma, A. G. K. Reddy, Wenhao Hu, 2017).

Applications in Organic Synthesis and Catalysis

  • Research on tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate and related compounds has contributed to developing new synthetic methods and reactions. For instance, the study on cyclizative atmospheric CO2 fixation by unsaturated amines using tert-butyl hypoiodite (t-BuOI) to efficiently lead to cyclic carbamates highlights innovative approaches to incorporating CO2 into valuable products (Y. Takeda, Sota Okumura, Saori Tone, I. Sasaki, S. Minakata, 2012).

Role in Enzymatic Processes

  • The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification reaction has been explored. This study showcases the compound's utility in producing chiral organoselenanes and organotelluranes, highlighting its importance in asymmetric synthesis and the production of enantiomerically pure compounds (Leandro Piovan, Monica D. Pasquini, L. Andrade, 2011).

Properties

IUPAC Name

tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-15(8-5-9-15)11-6-4-7-12(16)10-11/h4,6-7,10H,5,8-9,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAELPCLFLCIGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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